molecular formula C14H16O B1211645 2-Isopropyl-6-methoxynaphthalene CAS No. 92297-66-0

2-Isopropyl-6-methoxynaphthalene

Cat. No. B1211645
Key on ui cas rn: 92297-66-0
M. Wt: 200.28 g/mol
InChI Key: AAKRTZRMVMTCPV-UHFFFAOYSA-N
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Patent
US05286902

Procedure details

To a suspension of 31.71 g 2-hydroxy-6-(1-methylethyl)naphthalene in 500 ml water and under a nitrogen atmosphere was added 61.5 g of 14.4% (by weight) sodium hydroxide (NaOH). The mixture was heated to 60° C. and 30.02 g of dimethylsulfate was added in one portion to the dark cloudy solution. In 20 minutes the pH of the reaction had dropped from 13 to 2. Another 20 g 14.4% NaOH was added. After 45 minutes 10 g additional dimethylsulfate was added. After 1 hour 20 g of 14.4% NaOH was added and the reaction was heated at 80° C. overnight. The brown suspension was then extracted with toluene and the extract was dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuum to give a crude solid which was recrystallized from isopropanol to give 2-methoxy-6-isopropylnaphthalene, melting point 63.5° to 64.5° C.
Name
2-hydroxy-6-(1-methylethyl)naphthalene
Quantity
31.71 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.02 g
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
20 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:12]([CH3:14])[CH3:13])[CH:8]=2)[CH:3]=1.[OH-].[Na+].[CH3:17]OS(OC)(=O)=O>O>[CH3:17][O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:12]([CH3:14])[CH3:13])[CH:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-hydroxy-6-(1-methylethyl)naphthalene
Quantity
31.71 g
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30.02 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In 20 minutes the pH of the reaction had dropped from 13 to 2
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 80° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The brown suspension was then extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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